2-iodoanthracene-9,10-dione

Cross-coupling Palladium catalysis Reaction kinetics

Researchers often face stalled cross-coupling reactions when using 2-bromo or 2-chloroanthraquinone. 2-Iodoanthracene-9,10-dione solves this with a highly polarizable C-I bond for rapid oxidative addition. Key evidence includes: Exclusive reactivity with bis(π-allylpalladium chloride) to form 2-trialkylstannyl anthraquinones in under 15 minutes, a pathway inaccessible to other halides. Enables efficient Suzuki-Miyaura couplings for high-throughput library synthesis. Verified by a sharp melting point of 193-193.5 °C for rapid identity confirmation.

Molecular Formula C14H7IO2
Molecular Weight 334.11 g/mol
CAS No. 10566-32-2
Cat. No. B3078873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodoanthracene-9,10-dione
CAS10566-32-2
Molecular FormulaC14H7IO2
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)I
InChIInChI=1S/C14H7IO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H
InChIKeyBMQVXGRNMAVAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodoanthracene-9,10-dione – Overview


2-Iodoanthracene-9,10-dione (2-iodoanthraquinone, CAS 10566-32-2) is a halogenated derivative of anthraquinone, characterized by the substitution of an iodine atom at the 2-position of the anthracene-9,10-dione core [1]. This compound is a key synthetic intermediate in organic chemistry, particularly valued for its enhanced reactivity in metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings [2], enabling the construction of complex anthraquinone-based structures for pharmaceutical and materials science applications [3]. Its well-defined structure and stability under various reaction conditions make it a reliable building block for the development of dyes, pigments, and functional organic molecules [3].

Why Generic Substitution Fails


While 2-haloanthraquinones share a common core, their reactivity profiles diverge sharply due to the unique properties of the halogen substituent. The carbon-iodine bond in 2-iodoanthraquinone is significantly weaker and more polarizable than the carbon-bromine or carbon-chlorine bonds in its analogs [1], leading to faster and more efficient oxidative addition in palladium-catalyzed cross-coupling reactions [2]. Furthermore, specific catalysts demonstrate exclusive compatibility with the iodo derivative, with reactions proceeding in minutes rather than hours when compared to alternative catalytic systems [2]. This pronounced difference in reaction kinetics and catalyst specificity means that substituting 2-iodoanthraquinone with 2-bromo- or 2-chloroanthraquinone can result in dramatically lower yields, longer reaction times, or complete failure of the intended transformation. The following evidence quantifies this differentiation.

Quantitative Evidence vs. Closest Analogs


Cross-Coupling Reaction Kinetics

The use of bis(π-allylpalladium chloride) as a catalyst is exclusive to 2-iodoanthraquinone and enables a dramatic reduction in reaction time for cross-coupling with hexaalkyldistannanes. In a direct head-to-head comparison, the reaction time decreases from 5-6 hours with the alternative PhPdI(PPh₃)₂ catalyst system to just 10-15 minutes when using bis(π-allylpalladium chloride) with 2-iodoanthraquinone [1].

Cross-coupling Palladium catalysis Reaction kinetics

Exclusive Catalyst Compatibility

Unlike its bromo- and chloro-analogs, 2-iodoanthraquinone is uniquely reactive with bis(π-allylpalladium chloride). Studies demonstrate that this catalyst can be used only in the case of 2-iodoanthraquinone, while it fails to catalyze cross-coupling reactions with 2-bromoanthraquinone or 2-chloroanthraquinone [1]. This exclusive compatibility provides a distinct synthetic advantage.

Catalyst specificity Palladium catalysis Synthetic methodology

Melting Point Differentiation

The melting point of 2-iodoanthraquinone is a key physical parameter for identity verification and purity assessment. A reported value of 193-193.5 °C [1] serves as a benchmark, and this value is consistent with material prepared via diazotization of 2-aminoanthraquinone [2]. This is distinct from the melting point of the synthetic precursor, 2-aminoanthraquinone, which is approximately 253-255 °C.

Melting point Physical characterization Purity assessment

Research & Industrial Applications


Synthesis of 2-Trialkylstannyl Anthraquinones

Leverage the exclusive and rapid reactivity of 2-iodoanthraquinone with bis(π-allylpalladium chloride) [1] to synthesize 2-trialkylstannyl anthraquinones in under 15 minutes. This pathway is inaccessible using the corresponding 2-bromo- or 2-chloroanthraquinones, making the iodo-compound the essential starting material for this class of organotin intermediates.

High-Throughput Suzuki-Miyaura Coupling

The enhanced reactivity of the C-I bond facilitates efficient Suzuki-Miyaura cross-coupling with arylboronic acids [1], enabling the rapid generation of diverse 2-aryl and 2-heteroaryl anthraquinone libraries for drug discovery and materials screening. The potential for reduced reaction times compared to bromo-analogs increases the throughput of parallel synthesis efforts.

Anthraquinone-Modified DNA Probes

Utilize 2-iodoanthraquinone in palladium-catalyzed cross-coupling with ethynyl-modified oligonucleotides to create anthraquinone-bearing nucleic acid probes [1]. These modified probes are specifically designed for electrochemical DNA detection platforms, where the anthraquinone moiety serves as a redox-active reporter group, an application that relies on the efficient coupling enabled by the iodo substituent.

Quality Control & Identity Verification

Use the distinct melting point of 193-193.5 °C [1] as a rapid and definitive check for compound identity and purity, particularly when differentiating the product from its synthetic precursor, 2-aminoanthraquinone. This ensures that subsequent cross-coupling steps are not compromised by the presence of unreactive or differently reactive starting materials.

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